molecular formula C24H31N3O3S2 B3005551 N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477497-93-1

N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B3005551
CAS No.: 477497-93-1
M. Wt: 473.65
InChI Key: QMCIZEASCUCAQC-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted aniline with a benzoyl chloride derivative under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with a suitable sulfonamide reagent.

    Attachment of the Cyanoethylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific proteins or enzymes, inhibiting their activity by binding to the active site or altering their conformation. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide: can be compared with other benzamide derivatives, sulfonamides, and thiol-containing compounds.

    Benzamide Derivatives: Often used in medicinal chemistry for their bioactivity.

    Sulfonamides: Known for their antibacterial properties.

    Thiol-containing Compounds: Used in various chemical reactions due to their nucleophilicity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2/c1-18(2)16-27(17-19(3)4)32(29,30)21-12-10-20(11-13-21)24(28)26-22-8-5-6-9-23(22)31-15-7-14-25/h5-6,8-13,18-19H,7,15-17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIZEASCUCAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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